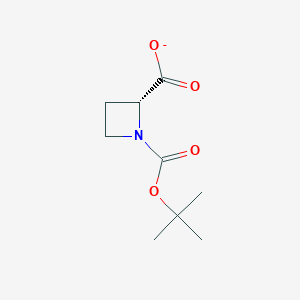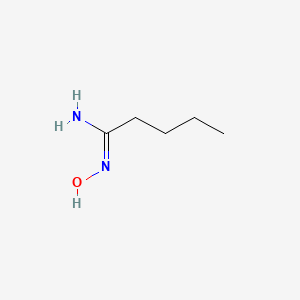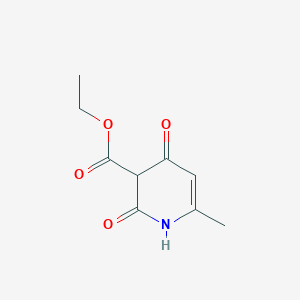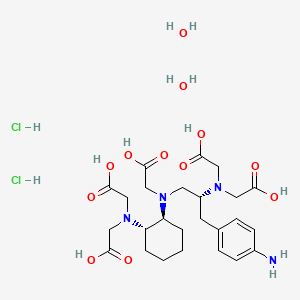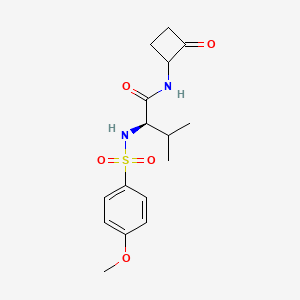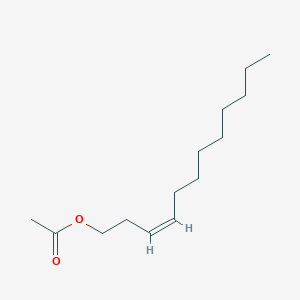
(Z)-3-Dodecenyl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Z)-3-Dodecenyl acetate: is an organic compound that belongs to the family of esters. It is characterized by a long carbon chain with a double bond in the Z-configuration (cis) and an acetate functional group. This compound is often found in nature as a component of pheromones used by various insects for communication.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-3-Dodecenyl acetate typically involves the esterification of (Z)-3-Dodecen-1-ol with acetic acid or acetic anhydride. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the mixture to ensure complete conversion of the alcohol to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and solvents that can be easily recycled also makes the process more sustainable.
化学反应分析
Types of Reactions:
Oxidation: (Z)-3-Dodecenyl acetate can undergo oxidation reactions, typically resulting in the formation of carboxylic acids or ketones.
Reduction: Reduction of this compound can lead to the formation of (Z)-3-Dodecen-1-ol.
Substitution: The acetate group can be substituted by other nucleophiles, such as amines or alcohols, to form corresponding amides or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like ammonia (NH3) or methanol (CH3OH) can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: (Z)-3-Dodecen-1-ol.
Substitution: Amides or other esters.
科学研究应用
Chemistry: (Z)-3-Dodecenyl acetate is used as a starting material in organic synthesis. Its unique structure makes it a valuable intermediate in the synthesis of more complex molecules.
Biology: In biological research, this compound is studied for its role as a pheromone in insect communication. It is used to understand the mechanisms of insect behavior and to develop pest control strategies.
Medicine: While not directly used in medicine, the study of this compound and its analogs can lead to the development of new drugs that mimic or inhibit natural pheromones.
Industry: In the industrial sector, this compound is used in the formulation of fragrances and flavors. Its pleasant odor makes it a popular choice in the production of perfumes and scented products.
作用机制
The mechanism of action of (Z)-3-Dodecenyl acetate primarily involves its interaction with olfactory receptors in insects. When released into the environment, it binds to specific receptors on the antennae of insects, triggering a series of neural responses that lead to behavioral changes such as attraction or repulsion. The molecular targets include olfactory receptor neurons and associated signaling pathways that mediate these responses.
相似化合物的比较
(Z)-3-Hexenyl acetate: Another ester with a similar structure but a shorter carbon chain. It is also used as a pheromone and in fragrances.
(Z)-11-Hexadecenyl acetate: A longer-chain ester used in pheromone research and pest control.
Uniqueness: (Z)-3-Dodecenyl acetate is unique due to its specific chain length and double bond configuration, which confer distinct olfactory properties. This makes it particularly effective in certain insect communication systems, distinguishing it from other similar compounds.
Conclusion
This compound is a versatile compound with applications ranging from organic synthesis to pest control. Its unique chemical structure and properties make it valuable in various fields of scientific research and industry. Understanding its preparation, reactions, and mechanisms of action can lead to new discoveries and innovations in chemistry, biology, and beyond.
属性
分子式 |
C14H26O2 |
|---|---|
分子量 |
226.35 g/mol |
IUPAC 名称 |
[(Z)-dodec-3-enyl] acetate |
InChI |
InChI=1S/C14H26O2/c1-3-4-5-6-7-8-9-10-11-12-13-16-14(2)15/h10-11H,3-9,12-13H2,1-2H3/b11-10- |
InChI 键 |
NLVAHXQJCLXFGL-KHPPLWFESA-N |
手性 SMILES |
CCCCCCCC/C=C\CCOC(=O)C |
规范 SMILES |
CCCCCCCCC=CCCOC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


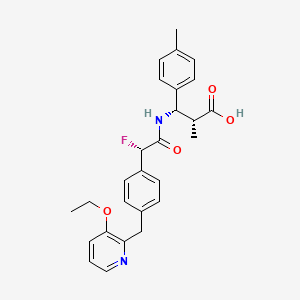
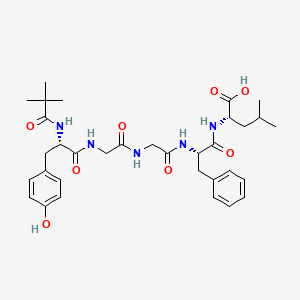
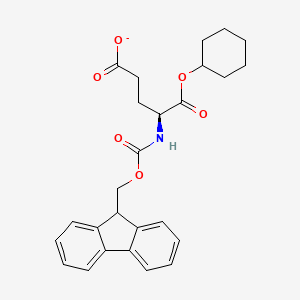
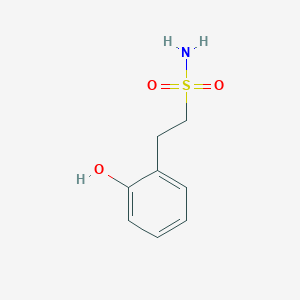
![3-[[3-[4-(2,6-dimethylpyridin-4-yl)-1H-pyrazol-5-yl]phenoxy]methyl]benzonitrile](/img/structure/B12362419.png)
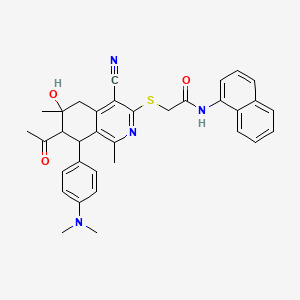
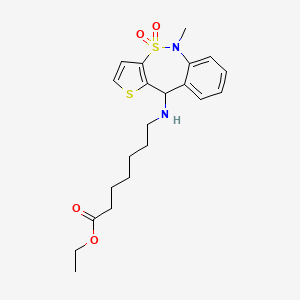
![5,7-dihydroxy-8-[(2R)-1-methylpiperidin-2-yl]-2-phenylchromen-4-one](/img/structure/B12362443.png)
